Methyl 2-(2-((4-chlorophenyl)sulfonamido)thiazol-4-yl)acetate
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Overview
Description
Methyl 2-(2-((4-chlorophenyl)sulfonamido)thiazol-4-yl)acetate is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Scientific Research Applications
Methyl 2-(2-((4-chlorophenyl)sulfonamido)thiazol-4-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Future Directions
Thiazoles and their derivatives continue to be a topic of interest in medicinal chemistry due to their wide range of biological activities . Future research could focus on the synthesis and characterization of “Methyl (2-{[(4-chlorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate” and its derivatives, as well as exploration of their potential biological activities.
Mechanism of Action
Target of Action
It is known that thiazole derivatives can interact with multiple receptors and enzymes in the body .
Mode of Action
Thiazole derivatives, in general, are known to interact with biological systems in a complex manner, potentially activating or inhibiting biochemical pathways and enzymes .
Biochemical Pathways
Thiazole derivatives have been found to influence a variety of biological activities, suggesting they may interact with multiple pathways .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, suggesting they may have diverse effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-((4-chlorophenyl)sulfonamido)thiazol-4-yl)acetate typically involves the nucleophilic addition reaction of (2-amino-4-(3-chlorophenyl)thiazol-5-yl)(2-chlorophenyl)methanone with various substituted isocyanates/isothiocyanates/isoselenocynates in acetone, with a catalytic amount of sodium hydroxide at room temperature . This method ensures the formation of the desired thiazole derivative with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-((4-chlorophenyl)sulfonamido)thiazol-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
Methyl 2-(2-((4-chlorophenyl)sulfonamido)thiazol-4-yl)acetate stands out due to its unique combination of a 4-chlorophenylsulfonyl group and a thiazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
methyl 2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O4S2/c1-19-11(16)6-9-7-20-12(14-9)15-21(17,18)10-4-2-8(13)3-5-10/h2-5,7H,6H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZSFYOFIWMFEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CSC(=N1)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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